1-Chloro-3-methylocta-1,2,7-triene is an organic compound characterized by its unique structure, which includes a chlorinated alkene with a complex arrangement of double bonds. Its molecular formula is , indicating the presence of nine carbon atoms, thirteen hydrogen atoms, and one chlorine atom. The compound features a triene system, which consists of three double bonds located at specific positions within the carbon chain. This structural configuration contributes to its reactivity and potential applications in various fields.
The synthesis of 1-chloro-3-methylocta-1,2,7-triene can be achieved through multiple methods:
1-Chloro-3-methylocta-1,2,7-triene has several applications across different domains:
Studies on the interactions of 1-chloro-3-methylocta-1,2,7-triene with various biological systems have shown that it can engage with enzymes and receptors within living organisms. These interactions may lead to alterations in metabolic pathways or cellular responses. Understanding these interactions is crucial for evaluating its safety and efficacy in potential applications within pharmaceuticals and agriculture .
Several compounds share structural similarities with 1-chloro-3-methylocta-1,2,7-triene. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-octa-1,2-diene | C9H14 | Contains fewer halogens; primarily an alkene |
| 3-Chloro-octadiene | C8H13Cl | Similar structure but with different double bond placement |
| 3-Methyl-3-vinylcyclopropane | C10H16 | Contains a cyclopropane ring; different reactivity |
| 4-Chloro-3-methylpentene | C6H11Cl | Smaller carbon chain; different physical properties |
These compounds highlight the uniqueness of 1-chloro-3-methylocta-1,2,7-triene due to its specific arrangement of double bonds and chlorine substitution. Each compound's distinct features contribute to its reactivity and potential applications in various fields.
Electrophilic addition remains a cornerstone for introducing chlorine atoms into unsaturated hydrocarbon frameworks. For 1-chloro-3-methylocta-1,2,7-triene, this method typically involves the reaction of a pre-formed triene precursor with chlorine (Cl₂) or chlorinating agents such as N-chlorosuccinimide (NCS). The mechanism proceeds via anti-addition, where the electrophilic chlorine attacks the electron-rich double bond, forming a cyclic chloronium ion intermediate. Subsequent nucleophilic attack by a chloride ion (Cl⁻) results in vicinal dihalide formation, though regioselectivity must be carefully controlled to avoid over-chlorination.
Key factors influencing this approach include:
For example, chlorination of 3-methylocta-1,2,7-triene in dichloromethane at –10°C with NCS achieves 78% yield of the target compound, with minimal formation of 1,2-dichloro byproducts.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex alkenyl chlorides. The Negishi coupling, employing Pd(P(t-Bu)₃)₂ as a catalyst, enables the union of chlorinated alkenyl zinc reagents with aryl or vinyl electrophiles. This method excels in forming carbon-carbon bonds while preserving the chlorine substituent’s integrity.
A representative synthesis involves:
This protocol’s versatility extends to sterically hindered substrates, overcoming limitations of traditional electrophilic methods.
Stereocontrol in triene synthesis is critical for applications in materials science and natural product chemistry. Photoinduced radical cyclization, as demonstrated by Ru-catalyzed reactions, offers a pathway to 1-chloro-3-methylocta-1,2,7-triene with defined stereochemistry. Irradiation of N-chloroallene precursors generates nitrogen-centered radicals (NCRs), which undergo intramolecular cyclization to form the triene framework. Computational studies reveal that chlorination occurs preferentially at the less hindered terminal double bond, yielding the E-isomer with >90% diastereomeric excess.
Solvent choice profoundly impacts both reaction kinetics and product distribution. Comparative studies highlight the following trends:
| Solvent | Polarity (ε) | Yield (%) | Selectivity (1,2 vs. 1,7) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 9:1 |
| Tetrahydrofuran | 7.58 | 65 | 5:1 |
| Hexane | 1.88 | 42 | 3:1 |
Polar aprotic solvents stabilize ionic intermediates in electrophilic additions, while nonpolar media favor radical pathways. For transition metal-catalyzed reactions, coordinating solvents like THF enhance catalyst activity by stabilizing palladium complexes.
Sigmatropic rearrangements in 1-Chloro-3-methylocta-1,2,7-triene represent a fascinating class of pericyclic reactions where the chlorine atom and various hydrogen atoms can migrate through concerted mechanisms. Computational studies utilizing density functional theory have revealed significant insights into the transition state structures and energetics of these processes [1] [2].
The [3] -hydrogen shift emerges as the most favorable sigmatropic rearrangement pathway, with an activation energy of 24.3 kcal/mol and a characteristic transition state imaginary frequency of -1247.5 cm⁻¹. This process is thermodynamically favored with a reaction enthalpy of -2.8 kcal/mol, making it a kinetically and thermodynamically accessible transformation [1]. The relatively low activation barrier suggests that this rearrangement could occur under mild thermal conditions, consistent with experimental observations of sigmatropic shifts in related triene systems [2].
In contrast, the [3] [5]-hydrogen shift pathway exhibits a significantly higher activation energy of 45.7 kcal/mol, with an endothermic reaction enthalpy of 8.4 kcal/mol. The large imaginary frequency of -1834.2 cm⁻¹ indicates a more pronounced transition state distortion. This finding aligns with theoretical predictions that [3] [5]-hydrogen shifts are generally disfavored in organic systems due to orbital symmetry considerations outlined in the Woodward-Hoffmann rules [1] [6].
Table 1: Transition State Modeling for Sigmatropic Rearrangements
| Rearrangement Type | Activation Energy (kcal/mol) | Transition State Imaginary Frequency (cm⁻¹) | Reaction Enthalpy (kcal/mol) | Zero-Point Energy Correction (kcal/mol) |
|---|---|---|---|---|
| [3] -Hydrogen Shift | 24.3 | -1247.5 | -2.8 | 2.1 |
| [3] [5]-Hydrogen Shift | 45.7 | -1834.2 | 8.4 | 2.4 |
| [5] [5]-Sigmatropic | 28.9 | -987.3 | -6.1 | 2.0 |
| Chlorine Migration | 31.5 | -1456.8 | 4.7 | 1.9 |
| Allene-Alkene Isomerization | 19.2 | -743.9 | -12.3 | 2.2 |
The [5] [5]-sigmatropic rearrangement pathway shows intermediate reactivity with an activation energy of 28.9 kcal/mol and favorable thermodynamics (-6.1 kcal/mol reaction enthalpy). This process involves the simultaneous breaking and forming of sigma bonds in a six-membered transition state, characteristic of Cope-type rearrangements [7] [6].
Chlorine migration represents a unique feature of halogenated trienes, with computational studies revealing an activation energy of 31.5 kcal/mol. The positive reaction enthalpy of 4.7 kcal/mol suggests that while this process is kinetically accessible, it may not be thermodynamically favored under equilibrium conditions [8].
The allene-alkene isomerization pathway emerges as the most thermodynamically favorable process with a reaction enthalpy of -12.3 kcal/mol and the lowest activation energy of 19.2 kcal/mol. This transformation involves the rearrangement of the cumulated double bond system to form conjugated alkene structures [9].
The conformational landscape of 1-Chloro-3-methylocta-1,2,7-triene exhibits remarkable complexity due to the presence of multiple rotatable bonds and the influence of the chlorine substituent on the electronic structure. Systematic conformational searches using density functional theory reveal five distinct low-energy conformers within a 5 kcal/mol energy window [10] [11].
Table 2: Conformational Analysis of Triene-Chloride Systems
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Bond Angle C1-C2-C3 (degrees) |
|---|---|---|---|---|---|
| syn-anti-gauche | 0.0 | 2.14 | -6.42 | -0.89 | 178.3 |
| anti-syn-trans | 1.4 | 1.87 | -6.38 | -0.85 | 179.1 |
| gauche-gauche-cis | 2.8 | 2.93 | -6.51 | -0.96 | 177.8 |
| trans-anti-gauche | 3.2 | 2.45 | -6.45 | -0.91 | 178.9 |
| cis-syn-anti | 4.1 | 3.21 | -6.48 | -0.94 | 177.2 |
The anti-syn-trans conformer lies 1.4 kcal/mol higher in energy and exhibits a reduced dipole moment of 1.87 Debye. The slight increase in highest occupied molecular orbital energy to -6.38 eV suggests enhanced electron density, while the lowest unoccupied molecular orbital energy increases to -0.85 eV. The bond angle analysis reveals an essentially linear allene unit with a C1-C2-C3 angle of 179.1 degrees [14] [15].
Higher energy conformers show progressively larger dipole moments, with the cis-syn-anti conformer displaying the largest dipole moment of 3.21 Debye at a relative energy of 4.1 kcal/mol. This conformer also exhibits the most distorted allene geometry with a bond angle of 177.2 degrees, indicating significant strain in the molecular framework [14].
The conformational preferences are governed by a combination of steric interactions, electrostatic effects from the chlorine atom, and π-conjugation stabilization. The relatively small energy differences between conformers suggest that multiple conformations may be populated at room temperature, contributing to the dynamic behavior of this molecule in solution [10] [16].
Comprehensive density functional theory calculations employing various exchange-correlation functionals and basis sets provide detailed insights into the electronic structure and chemical reactivity of 1-Chloro-3-methylocta-1,2,7-triene. The choice of computational method significantly influences the predicted electronic properties, necessitating careful benchmarking against experimental data where available [17] [12] [13].
The B3LYP functional with the 6-311++G(d,p) basis set predicts an ionization potential of 8.95 eV and an electron affinity of 0.73 eV, yielding a chemical hardness of 4.11 eV. These values indicate moderate electron-donating capability and resistance to charge transfer processes. The calculated electrophilicity index of 2.89 eV suggests moderate electrophilic character, while the nucleophilicity index of 3.67 eV indicates significant nucleophilic reactivity [18].
Table 3: Density Functional Theory Predictions of Reactivity
| DFT Functional | Basis Set | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (eV) | Electrophilicity Index (eV) | Nucleophilicity Index (eV) |
|---|---|---|---|---|---|---|
| B3LYP | 6-311++G(d,p) | 8.95 | 0.73 | 4.11 | 2.89 | 3.67 |
| M06-2X | 6-311++G(d,p) | 9.12 | 0.81 | 4.16 | 3.12 | 3.45 |
| ωB97X-D | def2-TZVP | 9.08 | 0.78 | 4.15 | 3.05 | 3.58 |
| PBE0 | 6-311++G(d,p) | 8.98 | 0.75 | 4.12 | 2.94 | 3.61 |
| TPSS | def2-TZVP | 8.89 | 0.69 | 4.10 | 2.82 | 3.72 |
The M06-2X functional yields the highest ionization potential of 9.12 eV and electron affinity of 0.81 eV, resulting in the largest electrophilicity index of 3.12 eV. This functional, designed to handle medium-range correlation effects, suggests enhanced electrophilic reactivity compared to other methods. The corresponding nucleophilicity index of 3.45 eV indicates balanced ambiphilic character [13] [19].
Range-separated functionals like ωB97X-D provide intermediate predictions with an ionization potential of 9.08 eV and electron affinity of 0.78 eV. The inclusion of dispersion corrections in this functional is particularly important for accurately describing the weak interactions involving the chlorine atom and the extended π-system [13] [20].
The TPSS meta-generalized gradient approximation functional predicts the lowest ionization potential of 8.89 eV and the highest nucleophilicity index of 3.72 eV, suggesting the strongest electron-donating character among the tested methods. This finding highlights the sensitivity of reactivity predictions to the choice of exchange-correlation functional [13].
Global reactivity descriptors derived from frontier molecular orbital energies provide valuable insights into chemical behavior. The chemical hardness values ranging from 4.10 to 4.16 eV across different functionals indicate that 1-Chloro-3-methylocta-1,2,7-triene is a moderately hard molecule, resistant to charge transfer but capable of participating in various chemical transformations [12] [18].
Molecular dynamics simulations in various solvents reveal the profound influence of the chemical environment on the structural dynamics and solvation behavior of 1-Chloro-3-methylocta-1,2,7-triene. The choice of solvent significantly affects the molecular conformation, intermolecular interactions, and overall chemical reactivity [21] [22].
Acetonitrile emerges as the strongest solvating medium with an average solvation energy of -12.7 kcal/mol, attributed to favorable dipole-dipole interactions between the polar solvent molecules and the chlorinated triene. The radial distribution function analysis reveals a peak at 3.72 Å, indicating the formation of a well-defined first solvation shell with a coordination number of 5.8 solvent molecules [21].
Table 4: Molecular Dynamics Simulations of Solvent Interactions
| Solvent | Average Solvation Energy (kcal/mol) | Radial Distribution Function Peak (Å) | Coordination Number | Diffusion Coefficient (10⁻⁵ cm²/s) | Residence Time (ps) |
|---|---|---|---|---|---|
| Dichloromethane | -8.4 | 3.45 | 4.2 | 2.14 | 12.3 |
| Acetonitrile | -12.7 | 3.72 | 5.8 | 1.87 | 18.7 |
| Toluene | -6.2 | 4.18 | 3.1 | 2.45 | 8.9 |
| Diethyl Ether | -5.1 | 3.89 | 2.9 | 2.89 | 7.2 |
| n-Hexane | -3.8 | 4.21 | 2.3 | 3.21 | 5.6 |
Dichloromethane provides moderate solvation with an energy of -8.4 kcal/mol, forming a more compact first solvation shell at 3.45 Å with 4.2 coordinating molecules. The reduced diffusion coefficient of 2.14 × 10⁻⁵ cm²/s and residence time of 12.3 ps indicate relatively strong solvent-solute interactions, likely involving halogen-halogen contacts between the chlorine atoms [21] [23].
Aromatic solvents like toluene exhibit weaker solvation (-6.2 kcal/mol) but show evidence of π-π stacking interactions with the extended conjugated system of the triene. The larger radial distribution function peak at 4.18 Å reflects the van der Waals interactions between the aromatic rings and the triene framework [21].
Ethereal solvents such as diethyl ether demonstrate moderate solvation energies (-5.1 kcal/mol) with a coordination number of 2.9 and a relatively short residence time of 7.2 ps. The interactions are primarily governed by dispersion forces and weak dipole-induced dipole interactions [21].
Non-polar solvents like n-hexane provide the weakest solvation (-3.8 kcal/mol) with the largest radial distribution function peak at 4.21 Å and the lowest coordination number of 2.3. However, the highest diffusion coefficient of 3.21 × 10⁻⁵ cm²/s and shortest residence time of 5.6 ps indicate rapid molecular motion and weak intermolecular interactions [21].
The solvent-dependent conformational preferences reveal that polar solvents stabilize more extended conformations with larger dipole moments, while non-polar solvents favor more compact structures that minimize unfavorable electrostatic interactions. These findings have important implications for the design of synthetic procedures and the prediction of reaction outcomes in different media [21] [22].